Oxetane, 3-(ethoxymethyl)-3-methyl- is a member of the oxetane family, characterized by a four-membered ring structure containing three carbon atoms and one oxygen atom. This compound is notable for its potential applications in various fields, including organic synthesis and materials science. The compound can be classified under heterocyclic organic compounds due to the presence of the oxetane ring.
The compound has the Chemical Abstracts Service number 78385-26-9, which helps in its identification within chemical databases. It falls under the category of substituted oxetanes, specifically those that have ethoxymethyl and methyl groups attached to the oxetane ring. This classification is significant as it influences its chemical behavior and reactivity.
The synthesis of Oxetane, 3-(ethoxymethyl)-3-methyl- can be achieved through several methods:
These methods demonstrate flexibility in conditions and reagents, allowing for optimization based on desired yields and purity levels.
The molecular formula for Oxetane, 3-(ethoxymethyl)-3-methyl- is . The structure features a four-membered oxetane ring with ethoxymethyl and methyl substituents at the 3-position.
Key structural details include:
The three-dimensional conformation of this compound can significantly influence its reactivity and interactions with other molecules.
Oxetane, 3-(ethoxymethyl)-3-methyl- participates in various chemical reactions due to its strained ring structure:
These reactions highlight the versatility of this compound in synthetic chemistry.
The mechanism of action for reactions involving Oxetane, 3-(ethoxymethyl)-3-methyl- often involves:
Understanding these mechanisms is crucial for predicting reactivity patterns and optimizing synthetic routes.
Key physical properties include:
Chemical properties:
These properties are essential for practical applications in laboratory settings and industrial processes.
The applications of Oxetane, 3-(ethoxymethyl)-3-methyl- are diverse:
These applications underscore the importance of this compound in both academic research and industrial contexts.
The incorporation of oxetane rings into biologically active molecules represents a compelling narrative of scientific discovery, beginning with structurally complex natural products and evolving toward rational deployment in synthetic medicinal agents. Early examples emerged from natural product isolations, most notably paclitaxel (Taxol®), where the embedded oxetane D-ring was identified as essential for microtubule-stabilizing antitumor activity through conformational constraint and hydrogen-bonding interactions with the β-tubulin subunit [2] [6]. This discovery, coupled with the isolation of oxetin—a potent glutamine synthetase inhibitor featuring a 3-amino-3-carboxyoxetane core—provided tangible proof that this small heterocycle could contribute meaningfully to biological activity profiles [6]. Despite these early examples, synthetic challenges hindered widespread exploration until methodological advances unlocked practical access routes.
The early 2000s witnessed deliberate incorporation strategies spearheaded by Carreira and colleagues. Their foundational work demonstrated that 3,3-disubstituted oxetanes could effectively serve as polar, metabolically stable bioisosteres for gem-dimethyl groups and carbonyl functionalities [1] [2] [8]. This paradigm shift transformed oxetanes from structural oddities into rational design elements. Landmark synthetic molecules like danuglipron (PF-06882961), a glucagon-like peptide-1 receptor (GLP-1R) agonist containing a 3-tert-butyloxetane carboxyisostere, and GS-9876 (lanraplenib), a spleen tyrosine kinase (Syk) inhibitor utilizing an oxetane hinge-binder, validated the clinical impact achievable through strategic oxetane deployment [6] [8]. These successes underscored the oxetane's ability to simultaneously improve solubility, reduce metabolic clearance, and maintain target engagement, driving exponential growth in their utilization within drug discovery pipelines.
Table 1: Key Milestones in Oxetane-Containing Bioactive Compounds
Year Range | Key Development | Representative Example(s) | Impact/Significance |
---|---|---|---|
1971-1993 | Natural Product Isolation | Paclitaxel (Taxol®), Oxetin | Demonstrated essential biological roles of oxetane core; Inspired synthetic interest |
Early 2000s | Systematic Physicochemical Profiling | Carreira's model systems (e.g., ketone/gem-dimethyl isosteres) | Established oxetanes as versatile bioisosteres; Defined property benefits (↑ solubility, ↑ metabolic stability) |
2010-2017 | Proof-of-Concept Clinical Candidates | Early kinase inhibitors (e.g., Syk inhibitors) | Validated design strategy in complex molecules; Demonstrated improved PK profiles |
2018-Present | Marketed Drugs & Late-Stage Candidates | Danuglipron (Phase 3), GS-9876 (Lanraplenib), Ziresovir (Approved in China) | Clinical validation of oxetane utility across therapeutic areas (Diabetes, Autoimmunity, Antiviral) |
3,3-Disubstituted oxetanes occupy a privileged niche in molecular design due to their optimal balance of enhanced stability and retained ring-strain-driven reactivity. The geminal substitution at the 3-position effectively eliminates acidic β-protons, thereby preventing facile ring-opening via elimination pathways—a significant liability in monosubstituted analogues [1] [8]. This stability enhancement allows their incorporation into molecules destined for diverse synthetic manipulations or demanding physiological environments without premature degradation. Crucially, the substantial ring strain (106 kJ/mol) remains largely unperturbed by 3,3-disubstitution, preserving the scaffold's unique electronic character and conformational rigidity. The constrained C-O-C bond angle (~92°) optimally exposes the oxygen lone pairs, conferring exceptional hydrogen-bond accepting ability (stronger than THF, dioxane, or aliphatic ketones/esters and comparable to amides in some contexts) [2] [6] [8].
This combination of stability and polarity enables their strategic use as multifunctional bioisosteres. Replacing a gem-dimethyl group with a 3,3-disubstituted oxetane (e.g., 3-methyl-3-ethyl) dramatically reduces lipophilicity (ΔlogP ≈ -1.0 to -1.5) while minimally increasing molecular volume, thereby improving aqueous solubility without significant steric perturbation [6] [8]. More profoundly, oxetanes serve as effective carbonyl isosteres—particularly for ketones and esters. The sp³-hybridized oxetane oxygen mimics the dipole moment and spatial orientation of lone pairs characteristic of carbonyl oxygens, enabling similar polar interactions with biological targets. Critically, oxetanes avoid the hydrolytic instability and metabolic reduction/epimerization vulnerabilities inherent to carbonyl groups. This isosteric replacement is exemplified by the development of oxetane-containing analogues of protease inhibitors or kinase hinge-binders, where target potency is maintained while plasma stability and solubility are markedly enhanced [6] [8]. Furthermore, the conformational restriction imposed by incorporating the oxetane ring can pre-organize molecular architectures, enhancing binding affinity and selectivity for complex targets.
Table 2: Strategic Advantages of 3,3-Disubstituted Oxetanes in Molecular Design
Property | 3,3-Disubstituted Oxetane Characteristic | Impact on Molecular Design | Comparison to Common Groups |
---|---|---|---|
Chemical Stability | Resistance to acid-catalyzed opening (no β-H for elimination) | Enables robust synthesis & metabolic stability | > Monosubstituted oxetanes; > Acetals |
Polarity / H-Bond Acceptor Strength | High dipole (~4.5 D); Strong H-bond acceptor (β ~0.8-1.0) | Improves solubility; Mimics carbonyls in target binding | > THF, Dioxane; ≈ Ketones, Esters; < Amides, Ureas |
Steric/Volume Profile | Compact (Molar volume ~60-70 ų); Tetrahedral sp³ carbon | Minimal perturbation when replacing gem-dimethyls; Enables sp³-rich scaffolds | ≈ gem-dimethyl; > Carbonyl (sp²) |
Metabolic Stability | Resistance to P450 oxidation & hydrolytic enzymes | Improved pharmacokinetics; Reduced clearance | > Esters; > Ketones (if α-chiral); > Morpholines |
Conformational Effects | Imposes ring constraint; Defines vector orientation | Pre-organizes pharmacophores; Reduces entropic penalty on binding | > Flexible chains; ≈ Rigid alicyclics |
3-(Ethoxymethyl)-3-methyl-oxetane embodies a highly functionalized 3,3-disubstituted oxetane featuring a primary ether side chain and a methyl group. Its structure positions it uniquely between simpler model compounds (e.g., 3-methyloxetane) and complex, highly decorated analogues used in pharmaceuticals. The ethoxymethyl substituent provides a synthetically versatile handle—significantly more stable than the common hydroxymethyl group (present in ETERNACOLL® EHO) yet readily transformable via deprotection or functional group interconversion [9]. This balance between stability and reactivity makes it a valuable intermediate or terminal building block in multi-step syntheses targeting oxetane-containing pharmacophores or functional materials.
Synthetic routes to this compound leverage established methodologies for 3,3-disubstituted oxetanes. The most direct approach involves nucleophilic displacement on oxetane precursors bearing a leaving group (e.g., chloride or tosylate) at the 3-hydroxymethyl position. Treatment of 3-chloromethyl-3-methyloxetane with sodium ethoxide exemplifies this route [8]. Alternatively, acid-catalyzed etherification of 3-methyl-3-oxetanemethanol (3-Methyl-3-oxetanyl methanol, MOM) with ethanol, often employing dehydrating agents or Mitsunobu conditions, provides efficient access [8] [9]. Emerging methodologies include biocatalytic approaches using engineered enzymes like halohydrin dehalogenases, which could potentially enable enantioselective synthesis of chiral derivatives, though the target molecule itself is achiral [5]. Transition-metal-catalyzed C-O coupling also presents a viable, albeit less explored, pathway [7].
Within medicinal chemistry, 3-(ethoxymethyl)-3-methyl-oxetane serves primarily as a precursor for advanced intermediates. Hydrolysis of the ethoxy group readily affords 3-methyl-3-oxetanemethanol (MOM), a ubiquitous building block for constructing ester, carbamate, or ether conjugates frequently employed in PROTACs, kinase inhibitors, and metabolic stabilizers [4] [8]. Its intact ethoxy group finds direct utility in modulating lipophilicity—increasing logP relative to the hydroxymethyl analogue to optimize membrane permeability or pharmacokinetic distribution profiles. The ether linkage also confers enhanced metabolic stability against oxidative and conjugative clearance pathways compared to primary alcohols [8]. In materials science, derivatives like this are incorporated into cationically polymerizable resins (e.g., in UBE's ETERNACOLL® series) for coatings, adhesives, and 3D printing applications, leveraging the oxetane's ring-strain-driven reactivity while benefiting from the ethoxy group's low polarity and volatility [9]. Its role in energetic polymers (e.g., as a precursor to nitrato or azido derivatives) is less prominent than hydroxymethyl analogues but remains plausible via functional group transformation [4].
Table 3: Synthesis and Applications of 3-(Ethoxymethyl)-3-methyl-oxetane
Aspect | Details & Methods | Key Advantages/Applications |
---|---|---|
Synthetic Routes | 1. Nucleophilic Displacement: 3-Chloromethyl-3-methyloxetane + NaOEt2. Etherification: 3-Methyl-3-oxetanemethanol + EtOH (Acid cat./Mitsunobu)3. Biocatalytic (Emerging): Engineered HHDHs on γ-Haloalcohols4. Transition Metal Catalysis: Ru-catalyzed C-O coupling | Route 1: High yield, scalabilityRoute 2: Functional group toleranceRoute 3: Potential for enantioselective variantsRoute 4: Atom economy |
Medicinal Chemistry Utility | • Hydrolysis → 3-Methyl-3-oxetanemethanol (Key building block)• Direct use as lipophilicity modulator (↑ logP vs. alcohol)• Metabolic stabilization (vs. primary alcohol glucuronidation) | • Enables ester/carbamate conjugates (PROTACs, kinase inhibitors)• Optimizes ADME properties (permeability/distribution)• Reduces Phase II metabolic clearance |
Materials Science Applications | • Monomer in cationic polymerization (UV/thermal)• Reactive diluent in epoxy-oxetane hybrid resins• Component in 3D printing resins | • Low shrinkage, good adhesion (Coatings/Adhesives - UBE ETERNACOLL® analogues)• Improved curing speed & compatibility vs. epoxies• Hybrid systems with acrylates (e.g., OXMA derivatives) |
Emerging Frontiers | • Substrate for radical/polar crossover functionalization• Building block for spirooxetane synthesis• Tag for chemical biology/proteomics | • Access to complex oxetane architectures• Construction of strain-release tags• Protein labeling via oxetane ring-opening |
Compounds Mentioned
CAS No.: 654654-76-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 1239908-48-5
CAS No.: 4696-35-9